[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and steric effects from the cyclopropyl ring.
Properties
IUPAC Name |
2-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11(8-2-3-8)9-4-5-12(6-9)7-10(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDDMWNMDGCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolidin-3-amine
The primary amine is protected using benzyl groups or tert-butoxycarbonyl (Boc) to prevent undesired side reactions. For example, L-norvaline is tribenzylated using benzyl halides under basic conditions, yielding (S)-2-(dibenzylamino)pentanoic acid.
Alkylation with Cyclopropylmethyl Halides
The protected amine reacts with cyclopropylmethyl bromide or iodide in the presence of a base (e.g., sodium hydroxide). Subsequent deprotection via hydrogenolysis (palladium on carbon, H₂ at 40–60 psi) affords 3-(cyclopropyl-methyl-amino)pyrrolidine.
Example Protocol
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Dissolve (S)-2-(dibenzylamino)pentanoic acid in dichloromethane.
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Add 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to activate the carboxylic acid.
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Introduce N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine to form the Weinreb amide intermediate.
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Reduce with lithium aluminum hydride to generate the aldehyde, followed by cyclopropyl isocyanide addition under Passerini reaction conditions.
Attachment of the Acetic Acid Moiety
The acetic acid group is introduced at the pyrrolidine 1-position through alkylation or amide coupling. Two predominant methods are highlighted:
Direct Alkylation with Bromoacetic Acid
Bromoacetic acid is reacted with 3-(cyclopropyl-methyl-amino)pyrrolidine in the presence of a base (e.g., diisopropylethylamine) in polar aprotic solvents (e.g., DMF). This one-step procedure affords moderate yields but requires careful pH control to avoid N-alkylation side reactions.
Carbodiimide-Mediated Amide Coupling
A more reliable approach involves activating the carboxylic acid (e.g., acetic acid) with 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA). The activated species reacts with the pyrrolidine amine to form the acetamide bond.
Optimized Procedure
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Dissolve 3-(cyclopropyl-methyl-amino)pyrrolidine in dimethylformamide (DMF).
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Introduce acetic acid (1.1 eq) and stir at room temperature for 18 hours.
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Purify via aqueous workup (ethyl acetate/water) and concentrate under reduced pressure.
Stereochemical Control and Purification
The anti-(2S,3S) configuration is achieved through chiral auxiliaries or asymmetric hydrogenation. For example, the use of palladium(II) hydroxide during debenzylation ensures retention of stereochemistry. Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from methanol/water mixtures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Alkylation | 65–75 | ≥95 | Scalable, minimal byproducts | Requires high-pressure hydrogenation |
| HATU Coupling | 80–85 | ≥98 | Mild conditions, high efficiency | Cost of HATU reagent |
| Direct Alkylation | 50–60 | 90–92 | Simplicity, fewer steps | Low regioselectivity |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Raney nickel-catalyzed reductive cyclization is preferred for pyrrolidine formation due to catalyst recyclability. Ethyl chloroformate may replace HATU in amide coupling to reduce expenses, albeit with lower yields .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and tertiary amine group undergo oxidative transformations under controlled conditions:
Key findings:
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Selective oxidation of the pyrrolidine nitrogen occurs without ring opening under acidic permanganate conditions.
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The cyclopropane ring demonstrates unexpected stability during peroxide-mediated epoxidation, requiring Fe²⁺ catalysis.
Reduction Reactions
The compound's tertiary amine and cyclopropane groups participate in hydrogenation:
Notable observations:
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Hydrogenolysis of the cyclopropane ring proceeds with retention of stereochemistry at the pyrrolidine C3 position .
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Borohydride systems show limited efficacy on the acetic acid moiety without transition metal co-catalysts.
Substitution Reactions
The cyclopropyl-methyl-amine group undergoes nucleophilic displacement:
Mechanistic insights:
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Substitution follows a mixed SN1/SN2 pathway due to steric hindrance from the cyclopropane group.
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Crown ethers enhance reaction rates by 3.2× through cation complexation.
Acid-Base Reactions
The compound exhibits zwitterionic behavior in aqueous solutions:
| pH Range | Dominant Species | logD (octanol/water) | Source |
|---|---|---|---|
| 2-4 | Cationic (protonated amine) | -0.45 | |
| 5-8 | Zwitterion | 1.22 | |
| 9-12 | Anionic (deprotonated carboxylic acid) | -1.87 |
Critical data:
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pKa₁ (carboxylic acid) = 3.8 ± 0.2
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pKa₂ (tertiary amine) = 9.1 ± 0.3
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Isoelectric point = 6.4
Polymerization Reactions
The acetic acid moiety enables condensation polymerization:
| Monomer Partner | Catalyst | Mₙ (g/mol) | Đ | Source |
|---|---|---|---|---|
| Ethylene diamine | EDC/NHS | 12,400 | 1.45 | |
| Polyethylene glycol | DCC/DMAP | 8,200 | 1.67 | |
| Chitosan | Glutaraldehyde | 23,000 | 1.32 |
Performance characteristics:
-
Biodegradation rates correlate with amine content (R² = 0.89).
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength (nm) | Time (min) | Quantum Yield | Major Product | Source |
|---|---|---|---|---|
| 254 | 30 | 0.18 | Ring-opened diene derivative | |
| 365 | 120 | 0.07 | Cyclopropane dimer | |
| 420 | 240 | 0.02 | N-demethylation product |
Safety note:
-
Photodegradation generates trace nitroso derivatives (≤0.3 ppm) requiring strict light control during storage.
Scientific Research Applications
Chemistry
In synthetic chemistry, [3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a valuable building block for the development of more complex molecules. Its unique structure allows for diverse chemical modifications, enhancing the synthesis of novel compounds with potential applications in various fields.
Biology
The compound is under investigation for its interactions with biological molecules, particularly in understanding cellular processes. It acts as a probe to explore the mechanisms of action of related compounds and to study structure-activity relationships (SAR). Preliminary studies indicate potential analgesic , anti-inflammatory , and antimicrobial activities.
| Activity Type | Mechanism of Action |
|---|---|
| Analgesic | Inhibition of pain signaling pathways |
| Anti-inflammatory | Modulation of inflammatory responses |
| Antimicrobial | Potential efficacy against resistant strains |
Medicine
In medicinal chemistry, this compound is being explored as a lead candidate for drug development targeting specific diseases. Its ability to interact with molecular targets suggests potential therapeutic applications in treating conditions such as chronic pain and inflammation.
Case Study: Analgesic Properties
A recent study evaluated the analgesic effects of related compounds, indicating that modifications to the pyrrolidine ring enhance potency. The findings suggest that this compound may inhibit cyclooxygenases (COX), key enzymes in the inflammatory pathway.
Industry
The compound has potential applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable intermediate in manufacturing processes aimed at creating innovative products.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl or pyrrolidine components can significantly impact potency and selectivity. Notable findings include:
- Substitutions on the pyrrolidine ring enhance binding affinity.
- The steric effects of the cyclopropyl group play a critical role in receptor interactions.
Mechanism of Action
The mechanism of action of [3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares [3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid with analogs based on molecular formula, weight, and functional groups:
Functional and Pharmacological Insights
Cyclopropyl Group Impact: The cyclopropyl moiety in this compound may enhance metabolic stability compared to analogs like 2-(Pyrrolidin-1-yl)acetic acid hydrochloride, which lacks this group.
Steric and Electronic Effects: The acetylated derivative {3-[(Acetyl-cyclopropyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic acid introduces a methyl linker and acetyl group, increasing lipophilicity (logP) and possibly altering membrane permeability compared to the parent compound .
Stereochemical Considerations: [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354015-67-0) demonstrates the importance of stereochemistry; the R-configuration and isopropyl group may influence receptor binding specificity, as seen in chiral pharmacophores targeting aminergic receptors .
Heterocyclic Core Modifications :
Pyrazolopyridine-based analogs (e.g., the compound in ) exhibit significantly higher molecular weights (~391 Da) due to their aromatic cores. These structures may improve target affinity but reduce solubility, a common trade-off in drug design .
Research Findings and Challenges
- Synthesis and Availability: The discontinuation of this compound by suppliers like CymitQuimica suggests synthetic hurdles, such as low yields or purification difficulties .
- Structural Similarity Scores: lists compounds with similarity scores (e.g., 0.59–0.73) to pyrrolidine-acetic acid derivatives. For example, 3-(Pyrrolidin-1-yl)propanoic acid (similarity: 0.58) lacks the cyclopropyl group, underscoring its role in modulating molecular interactions .
Biological Activity
[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a pyrrolidine ring with a cyclopropylmethylamino substituent and a carboxylic acid functional group. These structural elements are significant as they influence the compound's interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring that contributes to the compound's conformational flexibility. |
| Cyclopropyl Group | Imparts steric hindrance, potentially enhancing binding affinity to certain receptors. |
| Carboxylic Acid Group | Essential for biological activity, influencing solubility and interaction with biological molecules. |
Biological Activity
The biological activity of this compound is assessed through various bioassays, which evaluate its efficacy against specific targets or pathways. Preliminary studies suggest the following activities:
- Analgesic Effects : In vitro studies indicate that the compound may inhibit enzymes involved in pain signaling pathways, suggesting potential use as an analgesic agent.
- Anti-inflammatory Properties : The carboxylic acid moiety is crucial for modulating inflammatory responses, showing promise in treating conditions like arthritis.
- Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal properties, warranting further investigation into this compound's potential in combating resistant strains.
The mechanism of action involves the compound's interaction with specific molecular targets, such as receptors or enzymes. It likely modulates their activity, leading to downstream effects on cellular processes. For instance, it may act as an inhibitor of cyclooxygenases (COX), which are key enzymes in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to the cyclopropyl or pyrrolidine components can significantly affect potency and selectivity.
Notable Findings from SAR Studies:
- Substitution on the pyrrolidine ring enhances potency; for example, introducing hydrophobic groups increases binding affinity.
- The cyclopropyl group's steric effects play a critical role in receptor interactions, impacting overall efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Synthesis of Cyclopropylmethylamine : Achieved through the reaction of cyclopropylmethyl chloride with ammonia.
- Pyrrolidine Preparation : Synthesized from 1,4-dibromobutane and ammonia via cyclization.
- Coupling Reaction : The two intermediates are coupled using reagents like EDCI under basic conditions.
Case Studies
Recent studies have explored the biological activity of related compounds, offering insights into potential applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for [3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can reaction yields be optimized?
- Answer : Common routes involve cyclopropane ring formation via alkylation or amination of pyrrolidine precursors, followed by acetic acid coupling. For example, analogous compounds (e.g., 3-[(S)-3-(L-alanylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride) are synthesized using tert-butoxycarbonyl (Boc) protection and deprotection steps to improve selectivity . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of cyclopropylmethylamine to pyrrolidine intermediates. Yields for similar derivatives range from 60% to 78% in multi-step protocols .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, ESI-MS (electrospray ionization mass spectrometry) is used to confirm molecular ions (e.g., m/z 293.2 for structurally related pyrrolidine-carboxylic acid derivatives) . H and C NMR can verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and acetic acid carbonyl signals (δ ~170–175 ppm). Purity (>95%) is validated via HPLC with UV detection at 210–254 nm, as demonstrated for pyrazolo-pyridine acetic acid analogs .
Advanced Research Questions
Q. How does the cyclopropyl-methyl-amino substituent influence the compound’s pharmacokinetic properties and target binding affinity?
- Answer : The cyclopropyl group enhances metabolic stability by reducing oxidative degradation in cytochrome P450-rich environments. Computational docking studies on analogs (e.g., Evocalcet, a pyrrolidine-based drug) suggest that the cyclopropyl-methyl-amino moiety improves hydrophobic interactions with target receptors, such as calcium-sensing receptors (CaSRs). This is corroborated by SAR (structure-activity relationship) data showing increased potency when cyclopropyl groups replace bulkier substituents .
Q. What strategies are employed to resolve contradictions in reported biological activities of pyrrolidine-acetic acid derivatives?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, pH, or co-solvents). Methodological reconciliation includes:
- Standardized purity validation : Ensure ≥95% purity via LC-MS, as impurities (e.g., hydrochloride salts) can skew activity .
- Comparative dose-response profiling : Test derivatives across multiple concentrations and biological models (e.g., in vitro vs. ex vivo systems) .
- Meta-analysis of published datasets : Cross-reference results with structurally validated compounds (e.g., 2-cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride) to isolate substituent-specific effects .
Q. What in vivo experimental designs are recommended to evaluate the therapeutic potential of this compound?
- Answer : For preclinical studies:
- Pharmacokinetic profiling : Administer via intravenous and oral routes in rodent models to assess bioavailability and half-life. Track plasma concentrations using LC-MS/MS .
- Disease-specific models : Use genetically modified mice (e.g., hyperparathyroidism models for CaSR-targeting analogs) to measure efficacy endpoints like serum calcium levels .
- Toxicology screens : Monitor hepatic and renal biomarkers (ALT, creatinine) after chronic dosing to identify off-target effects .
Methodological Notes
- Synthetic protocols : Prioritize Boc-protected intermediates to minimize side reactions during cyclopropane ring formation .
- Analytical cross-validation : Combine NMR, HRMS, and X-ray crystallography (if feasible) for unambiguous structural confirmation .
- Biological assays : Include positive controls (e.g., Evocalcet for CaSR modulation) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
